molecular formula C13H13BrN2O4 B13709614 5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-carbaldehyde

Cat. No.: B13709614
M. Wt: 341.16 g/mol
InChI Key: VWBNHGTVHFRSOG-UHFFFAOYSA-N
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Description

5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-carbaldehyde is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a bromine atom at position 5, a trimethoxyphenyl group at position 4, and an aldehyde group at position 2 of the imidazole ring. The trimethoxyphenyl group is known for its versatile pharmacophore properties, making this compound of significant interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-carbaldehyde typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.

    Introduction of the Bromine Atom: The bromine atom can be introduced through a halogenation reaction.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a coupling reaction.

    Formation of the Aldehyde Group: The aldehyde group can be introduced through a formylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(3,4,5-trimethoxyphenyl)imidazole-2-carbaldehyde is unique due to the presence of both the bromine atom and the trimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H13BrN2O4

Molecular Weight

341.16 g/mol

IUPAC Name

5-bromo-4-(3,4,5-trimethoxyphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C13H13BrN2O4/c1-18-8-4-7(5-9(19-2)12(8)20-3)11-13(14)16-10(6-17)15-11/h4-6H,1-3H3,(H,15,16)

InChI Key

VWBNHGTVHFRSOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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